molecular formula C11H12FN3O B1479543 (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098128-06-2

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1479543
CAS No.: 2098128-06-2
M. Wt: 221.23 g/mol
InChI Key: VKKGHWWHGHYWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a fluorinated pyrazole derivative featuring a pyridin-2-yl substituent at position 3 and a 2-fluoroethyl group at position 1 of the pyrazole ring. Key physicochemical properties include:

  • Molecular formula: C11H12FN3O
  • Molecular weight: 221.23 g/mol
  • Structure: Combines a pyrazole core with a pyridine ring and fluorinated alkyl chain.

This compound is of interest in medicinal chemistry due to the synergistic effects of fluorine (metabolic stability) and the pyridine moiety (binding interactions with biological targets).

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7,16H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKGHWWHGHYWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic molecule belonging to the class of pyrazole derivatives. This class is known for its diverse biological activities, making it a focal point in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a pyrazole ring substituted with a pyridine moiety and a fluoroethyl group. The presence of these functional groups contributes to its unique biological properties.

PropertyValue
Molecular FormulaC10_{10}H10_{10}F1_{1}N3_{3}
Molecular Weight201.21 g/mol
CAS Number2098050-42-9
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoroethyl group enhances lipophilicity, facilitating cellular membrane permeability. The compound may modulate enzyme activity through competitive inhibition or allosteric regulation, depending on the target.

Pharmacological Potential

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory : Compounds in this class have shown potential in inhibiting inflammatory pathways.
  • Antimicrobial : Some pyrazole derivatives demonstrate antimicrobial properties against various pathogens.
  • Anticancer : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines .
  • Antimicrobial Efficacy : Research indicated that certain pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .
  • Anticancer Properties : In vitro studies showed that pyrazole derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Table 2: Summary of Biological Activities

Activity TypeReference
Anti-inflammatory
Antimicrobial
Anticancer

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the pyrazole ring and the choice of aromatic systems (pyridine vs. other heterocycles) critically influence biological activity and physicochemical properties.

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1: 2-Fluoroethyl; 3: Pyridin-2-yl; 5: CH2OH C11H12FN3O 221.23 Fluorine-enhanced stability
[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanol 1: 2-Fluoroethyl; 5: CH2OH C6H9FN2O 144.15 Simplified backbone; lacks pyridine
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol 1: Methyl; 3: 2-Furyl; 5: CH2OH C9H10N2O2 178.19 Furan introduces π-conjugation
3-(4-Fluorophenyl)-pyrazole derivative [2] 3: 4-Fluorophenyl; 5: Carbonyl-pyrrolidine C22H20FN3O2 377.42 Cytotoxic (35.5% vs. HEK cells)

Key Observations :

  • Fluorine in the 2-fluoroethyl group enhances lipophilicity and metabolic stability, a feature shared with the 4-fluorophenyl derivative in .
  • Bulkier substituents (e.g., pyrrolidine in ) increase molecular weight but may reduce solubility .
Antioxidant Activity
  • Indole-pyrazole hybrids () with electron-donating groups (e.g., -OCH3, -CH3) on phenyl rings exhibit superior antioxidant activity compared to electron-withdrawing groups (-NO2, -Cl) .
  • The target compound’s hydroxymethyl group may act as a hydrogen-bond donor, mimicking the antioxidant mechanism of ascorbic acid, though experimental validation is needed.
Cytotoxicity and Pharmacological Potential
  • The 4-fluorophenyl-pyrazole derivative () shows moderate cytotoxicity (35.5% inhibition of HEK cells), suggesting that fluorine placement (aromatic vs. alkyl) modulates toxicity .
  • Pyrazolo[3,4-d]pyrimidine derivatives () with dual fluorine atoms exhibit high molecular weights (>500 g/mol) and kinase inhibitory activity, highlighting fluorine’s role in target engagement .
Solubility and Bioavailability
  • The target compound’s hydroxymethyl group improves water solubility compared to non-polar analogs like the tert-butyl derivative in .
  • Higher molecular weight analogs (e.g., : ~400 g/mol) may face bioavailability challenges due to increased lipophilicity .

Preparation Methods

The synthesis of (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol typically involves the construction of the pyrazole core bearing the pyridin-2-yl substituent, followed by selective introduction of the 2-fluoroethyl group and the methanol substituent. Key steps include:

  • Formation of the pyridin-2-yl-pyrazole scaffold
  • Functionalization at the N1 position with 2-fluoroethyl group
  • Introduction or transformation of the 5-position substituent to methanol

Preparation of Pyridin-2-yl-pyrazole Core

According to a detailed patent (WO1998022459A1), the pyridin-2-yl substituent is introduced via intermediates such as 6-dioxolan-2-yl-pyridine derivatives, which undergo condensation and cyclization steps to form pyrazole rings. The process includes:

  • Reaction of 6-dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester with amines or hydrazine derivatives to form pyrazole rings.
  • Use of hydrazine hydrate in ethanol under reflux to cyclize intermediates into 2-dioxolan-2-yl-6-(1H-pyrazol-3-yl)-pyridine, followed by chromatographic purification.

The pyridin-2-yl-pyrazole aldehyde intermediate can be obtained by deprotection and oxidation steps, enabling further functionalization.

Introduction of 2-Fluoroethyl Group

The 2-fluoroethyl group is typically introduced via alkylation of the pyrazole nitrogen (N1). This can be achieved by:

  • N-alkylation using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.
  • Bases such as potassium carbonate or sodium hydride are used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.

This alkylation step must be carefully controlled to avoid over-alkylation or side reactions. The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at moderate temperatures.

Formation of the Methanol Substituent at Pyrazole 5-Position

The methanol group at the 5-position of the pyrazole ring can be introduced by:

  • Reduction of an aldehyde or ester precursor at the 5-position to the corresponding alcohol.
  • For example, the 6-(1H-pyrazol-3-yl)-pyridine-2-carbaldehyde intermediate can be reduced using sodium borohydride or lithium aluminum hydride to yield the methanol substituent.

This reduction step is typically conducted in alcoholic solvents such as methanol or ethanol at low temperatures to moderate reflux conditions to ensure selective reduction without affecting other sensitive groups.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyridinyl-pyrazole core Condensation of 6-dioxolan-2-yl-pyridine derivatives with hydrazine hydrate, reflux in ethanol Pyrazole ring with pyridin-2-yl substituent formed
2 N1-Alkylation 2-Fluoroethyl halide, base (K2CO3 or NaH), DMF or MeCN, moderate temperature Introduction of 2-fluoroethyl group at N1 of pyrazole
3 Reduction NaBH4 or LiAlH4 in MeOH or EtOH, low to moderate temperature Conversion of aldehyde/ester at 5-position to methanol group

Additional Notes on Purification and Characterization

  • Chromatographic techniques (silica gel column chromatography) with eluents like chloroform/methanol mixtures are used to purify intermediates and final product.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.
  • The synthetic accessibility score for related compounds is moderate (~2.8), indicating manageable complexity for experienced synthetic chemists.

Research Findings and Optimization

  • The choice of protecting groups on pyridine intermediates (e.g., dioxolane rings) is crucial to facilitate selective transformations and to prevent side reactions.
  • Alkylation efficiency depends strongly on base strength and solvent polarity; milder bases and aprotic solvents favor selective mono-alkylation.
  • Reduction step optimization ensures high yield of the alcohol without over-reduction or decomposition.
  • The overall synthetic route is modular, allowing for variations in substituents for analog synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, phenylhydrazine derivatives react with fluorinated diketones in ethanol/glacial acetic acid under reflux to form the pyrazole core . The 2-fluoroethyl group is introduced via nucleophilic substitution or alkylation using 2-fluoroethyl halides in methanol with catalytic HCl . Post-synthetic modifications (e.g., boronate ester intermediates) may require THF and n-BuLi at low temperatures (−78 °C) .

Q. Which analytical techniques validate the compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (UV detection at 254 nm) .
  • NMR : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substitution patterns (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm, fluorinated ethyl groups at δ 4.5–5.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 278.10) .

Q. What solvents and conditions optimize pyrazole ring formation?

  • Methodological Answer : Ethanol with glacial acetic acid (reflux, 7–12 hours) promotes cyclization of diketones with hydrazines . For sensitive fluorinated intermediates, THF at −78 °C (using n-BuLi) prevents side reactions . Catalytic HCl in methanol enhances alkylation efficiency for the 2-fluoroethyl group .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved during structural elucidation?

  • Methodological Answer :

  • 2D NMR : Use COSY and HSQC to assign coupled protons and correlate carbons .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to resolve ambiguities .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., O–H···N interactions in crystal packing) .

Q. What strategies improve bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electron-Donating Groups : Substitution at the pyridin-2-yl ring with OCH3 or CH3 enhances antioxidant activity (e.g., 45% scavenging vs. ascorbic acid) .
  • Fluorine Positioning : The 2-fluoroethyl group increases metabolic stability; analogs with 4-fluorophenyl substituents show improved binding to targets like MERS-CoV inhibitors .
  • Hybrid Scaffolds : Incorporate thiazole or indole moieties (e.g., 3-(1H-indol-3-yl)pyrazole derivatives) to modulate pharmacokinetics .

Q. How can low yields in fluorinated pyrazole synthesis be addressed?

  • Methodological Answer :

  • Fluorination Catalysts : Use Selectfluor® or AgF to improve regioselectivity in fluorinated alkylation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 90 °C, 30 minutes) for cyclization steps, improving yields by 15–20% .
  • Purification : Dry silica gel chromatography with ethyl acetate/hexane gradients minimizes losses of polar intermediates .

Q. What methods confirm hydrogen-bonding networks and crystal packing effects?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrazole and aromatic rings (e.g., 16.8° with methoxyphenyl groups) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N, C–H···F) using CrystalExplorer software .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystal packing (decomposition >250 °C) .

Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data for pyrazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., 10% DMSO) to minimize variability .
  • Meta-Analysis : Compare IC50 values across studies (e.g., antioxidant activity of 114 vs. 115 in DPPH assays) .
  • Molecular Dynamics : Simulate binding modes to explain divergent activities (e.g., fluorophenyl vs. trifluoromethyl substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.